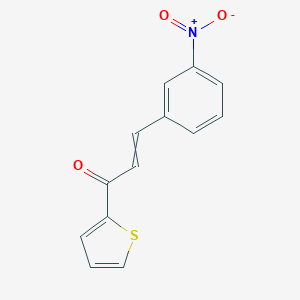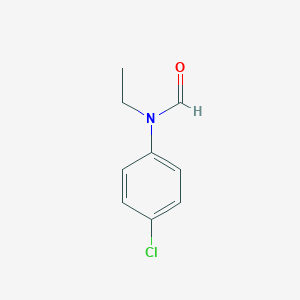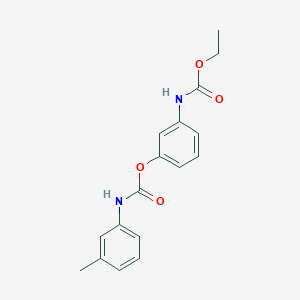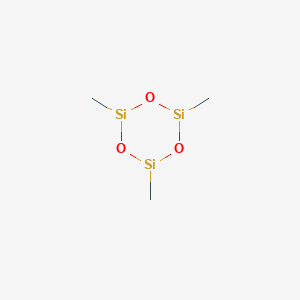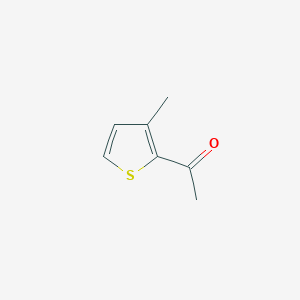
2-Acetyl-3-methylthiophene
概要
説明
2-Acetyl-3-methylthiophene is an aromatic ketone . It has the molecular formula C7H8OS and a molecular weight of 140.203 .
Synthesis Analysis
2-Acetyl-3-methylthiophene can be synthesized from 3-Methyl-2-thiophenecarboxylic acid and Acetonitrile . A recent study recorded the microwave spectrum of 2-acetyl-5-methylthiophene using a molecular jet Fourier transform microwave spectrometer . The spectrum was assigned to the syn-conformer of the molecule .Molecular Structure Analysis
The molecular structure of 2-Acetyl-3-methylthiophene is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The microwave spectrum of 2-acetyl-5-methylthiophene was recorded using a molecular jet Fourier transform microwave spectrometer . The spectrum was assigned to the syn-conformer of the molecule . Splitting of each rotational transition into quintets due to internal rotations of the acetyl methyl and ring methyl groups could be resolved and analyzed to yield barriers to internal rotations of 301.811 (41) cm−1 and 157.2612 (13) cm−1, respectively .Physical And Chemical Properties Analysis
2-Acetyl-3-methylthiophene has a refractive index of n20/D 1.562 (lit.) and a density of 1.124 g/mL at 25 °C (lit.) . It has a boiling point of 98-99 °C/14 mmHg (lit.) .科学的研究の応用
Medicinal Chemistry
Thiophene and its derivatives, including 2-Acetyl-3-methylthiophene, are a significant class of heterocyclic compounds with interesting applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties .
Anti-Inflammatory Properties
Thiophene-based compounds exhibit anti-inflammatory properties . This makes 2-Acetyl-3-methylthiophene a potential candidate for the development of new anti-inflammatory drugs .
Anticancer Properties
Thiophene derivatives, including 2-Acetyl-3-methylthiophene, have shown anticancer properties . This suggests potential applications in cancer treatment .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . This suggests that 2-Acetyl-3-methylthiophene could be used in the development of new corrosion inhibitors .
Material Science
Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors . This indicates that 2-Acetyl-3-methylthiophene could be used in the development of new organic semiconductors .
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that 2-Acetyl-3-methylthiophene could be used in the development of new OLEDs .
Combinatorial Chemistry
2-Acetyl-3-methylthiophene has been used in automated parallel synthesis of combinatorial arrays of individual chalcone derivatives . This indicates its potential use in combinatorial chemistry .
Microwave Spectroscopy
The microwave spectrum of 2-Acetyl-3-methylthiophene has been recorded, suggesting its use in microwave spectroscopy .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as flammable liquids, acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .
将来の方向性
作用機序
Target of Action
2-Acetyl-3-methylthiophene is a fine organic chemical intermediate widely used in various fields such as fragrances, pharmaceuticals, pesticides, and the chemical industry . .
Mode of Action
It is known to have a phenolic type odor and a sweet type flavor
Biochemical Pathways
It has been used in the automated parallel synthesis of combinatorial arrays of individual chalcone derivatives , suggesting it may be involved in the biochemical pathways related to these compounds.
Pharmacokinetics
Its molecular weight is 140.203 , which is within the range generally favorable for oral bioavailability.
Result of Action
It has been used in the synthesis of 2-hydroxy-4-(3-methylthiophen-2-yl)-4-oxobut-2-enoic acid , suggesting it may have roles in the synthesis of other compounds.
特性
IUPAC Name |
1-(3-methylthiophen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8OS/c1-5-3-4-9-7(5)6(2)8/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJDKNXEWQSGEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90159930 | |
| Record name | 1-(3-Methyl-2-thienyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90159930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
216.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Acetyl-3-methylthiophene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041502 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-Acetyl-3-methylthiophene | |
CAS RN |
13679-72-6 | |
| Record name | 2-Acetyl-3-methylthiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13679-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-2-acetylthiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013679726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13679-72-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170616 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3-Methyl-2-thienyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90159930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-methyl-2-thienyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.785 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYL-2-ACETYLTHIOPHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KD6HNJ9VW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Acetyl-3-methylthiophene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041502 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the preferred conformation of 2-acetyl-3-methylthiophene in its natural state?
A1: The microwave spectroscopy study revealed that the anti-conformer of 2-acetyl-3-methylthiophene (2A3MT) is the preferred conformation in its natural state. This conclusion is supported by the observation that only the anti-conformer was detectable in the gas phase using microwave spectroscopy []. The study also found that 2A3MT exhibits internal rotations of both the acetyl methyl and the ring methyl groups, with barriers of 306.184(46) cm-1 and 321.813(64) cm-1, respectively []. This information about conformational preference and internal rotations is crucial for understanding the molecule's interactions and potential reactivity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









